

Afuresertib paclitaxel vs paclitaxel alone ovarian cancer

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Afuresertib

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Efficacy and Safety Data Comparison

The tables below summarize the key outcomes from the PROFECTA-II/GOG-3044 trial for the Intention-to-Treat (ITT) population and a pre-specified biomarker subgroup [1] [2].

Table 1: Efficacy Outcomes in the ITT Population

Endpoint	Afuresertib + Paclitaxel (n=99)	Paclitaxel Alone (n=51)	Hazard Ratio (HR) / P-value
Median PFS	4.3 months (95% CI, 3.58-5.62)	4.1 months (95% CI, 2.63-5.36)	HR 0.7 (95% CI, 0.50-1.10); P = 0.139
Median OS	11.2 months (95% CI, 8.38-13.77)	13.1 months (95% CI, 7.75-18.00)	HR 1.2 (95% CI, 0.77-1.81)
Confirmed ORR	25% (95% CI, 17.1%-35.0%)	18% (95% CI, 8.4%-30.9%)	-
Confirmed DCR	68% (95% CI, 57.5%-76.7%)	57% (95% CI, 42.3%-70.6%)	-

Table 2: Efficacy in the pAKT-Positive Subgroup (*pAKT* >1 on immunohistochemistry)

Endpoint	Afuresertib + Paclitaxel	Paclitaxel Alone	Hazard Ratio (HR)
Median PFS	5.4 months (95% CI, 3.42-6.41)	2.9 months (95% CI, 1.25-NE)	HR 0.4 (95% CI, 0.12-1.00)

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Afuresertib + Paclitaxel (% any grade)	Paclitaxel Alone (% any grade)
Diarrhea	64.6%	19.1%
Anemia	54.5%	44.7%
Neutropenia	50.5%	51.1%
Fatigue	45.5%	38.3%
Any Grade 3-5 TEAE	69.7%	51.1%

Experimental Protocol and Mechanistic Rationale

The clinical data is grounded in a clear biological mechanism and a specific trial design.

Trial Design (PROFECTA-II/GOG-3044)

- **Type:** Open-label, randomized, active-controlled, phase II trial [1].
- **Patients:** 150 individuals with platinum-resistant ovarian cancer (relapse 1-6 months after last platinum therapy), with 1-5 prior lines of chemotherapy [1] [2].
- **Randomization:** 2:1 ratio to experimental or control arm [1].
- **Interventions:**
 - **Experimental Arm:** Oral **afuresertib** (125 mg once daily) plus intravenous paclitaxel (80 mg/m² on days 1, 8, and 15 of a 21-day cycle) [1].
 - **Control Arm:** Intravenous paclitaxel alone (80 mg/m² on the same schedule) [1].

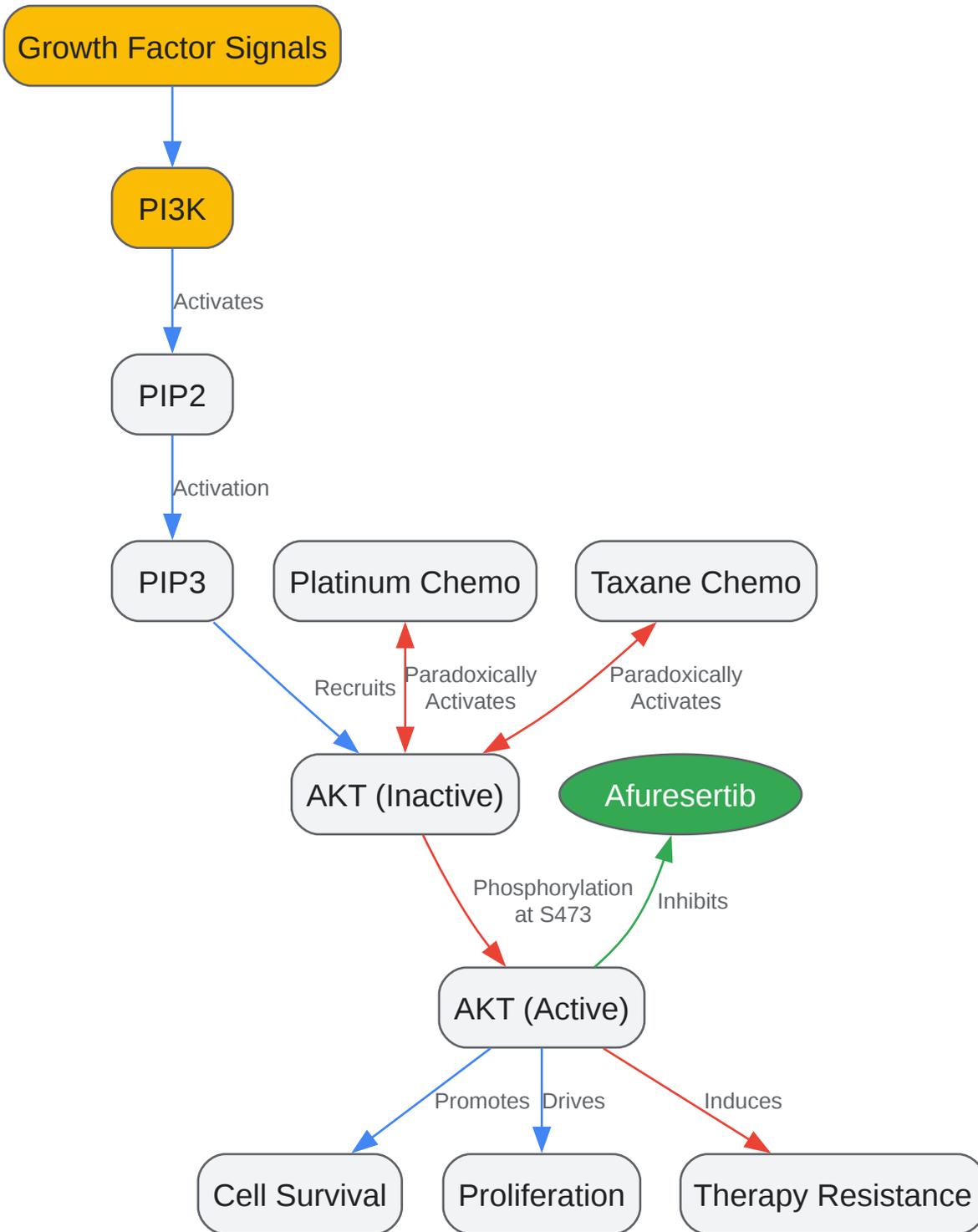
- **Primary Endpoint:** Progression-free survival (PFS) assessed by investigator [1].

Mechanism of Action and Pathway

The rationale for combining **afuresertib** with paclitaxel is based on targeting the PI3K/AKT/mTOR pathway, which is frequently altered in ovarian cancer and regulates cell survival and proliferation. Platinum and taxane-based chemotherapies can paradoxically activate AKT, promoting treatment resistance. **Afuresertib**, a pan-AKT inhibitor, is designed to counteract this resistance mechanism [1].

The diagram below illustrates this signaling pathway and the drug's target.

AKT Signaling Pathway in Chemotherapy Resistance



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Interpretation and Future Directions

- **Overall Efficacy:** The addition of **afuresertib** to paclitaxel did not demonstrate a statistically significant improvement in PFS or OS for the unselected PROC population [1] [2].
- **Biomarker Strategy:** The promising efficacy signal in patients with pAKT-positive tumors suggests that **biomarker-driven patient selection** could be crucial for the future development of AKT inhibitors. The hazard ratio of 0.4 indicates a 60% reduction in the risk of progression or death in this subgroup [1] [3].
- **Safety Profile:** The combination regimen was manageable but associated with a higher burden of adverse events, particularly diarrhea, and a higher rate of grade 3-5 events and treatment discontinuations compared to paclitaxel alone [1] [2].

The future of **afuresertib** in this setting likely depends on validating the pAKT biomarker in a prospective trial designed specifically for a biomarker-selected population [1] [3].

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